![molecular formula C13H19N3O4 B1379340 tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate CAS No. 244780-32-3](/img/structure/B1379340.png)
tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate
Descripción general
Descripción
“tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure data for “this compound” is not available in the current data .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the current data .Aplicaciones Científicas De Investigación
Overview
The compound tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate is a chemical of interest in various scientific research fields. Although direct studies specifically on this compound were not found, research on similar compounds, such as methyl tert-butyl ether (MTBE) and its derivatives, offers valuable insights into potential applications and environmental impacts. This summary focuses on the scientific research applications and findings related to compounds with structural or functional similarities, excluding drug use, dosage, and side effects.
Environmental Impact and Treatment
MTBE, a compound related to this compound, has been extensively studied for its environmental impact, particularly in water pollution. Adsorption methods using various adsorbents, including granular activated carbon, minerals, resins, and composites, have been investigated for the removal of MTBE from aqueous solutions, highlighting the compound's significance in environmental chemistry and pollution control efforts (Vakili et al., 2017).
Biodegradation and Remediation
Biodegradation and fate of similar compounds in soil and groundwater have been subjects of detailed reviews. Microorganisms capable of degrading these compounds aerobically and via cometabolism, using alkanes as growth substrates, have been identified. This research is crucial for developing strategies for bioremediation and understanding the environmental fate of these chemicals (Thornton et al., 2020).
Synthetic Applications
The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines illustrates the importance of similar compounds in organic synthesis. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in the synthesis of natural products and therapeutically relevant compounds (Philip et al., 2020).
Propiedades
IUPAC Name |
tert-butyl N-[3-[methoxy(methyl)carbamoyl]pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10-6-7-14-8-9(10)11(17)16(4)19-5/h6-8H,1-5H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRKBFWAKSLIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



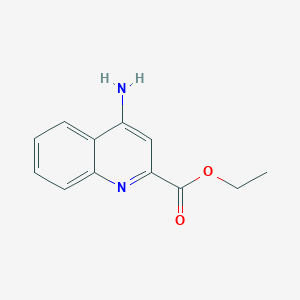
methanone hydrobromide](/img/structure/B1379261.png)

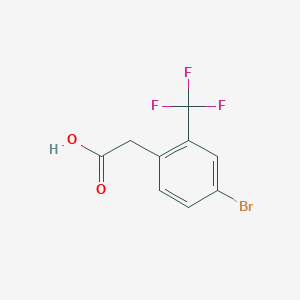
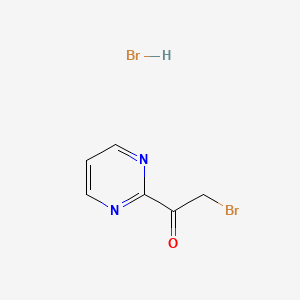
methanone hydrobromide](/img/structure/B1379271.png)
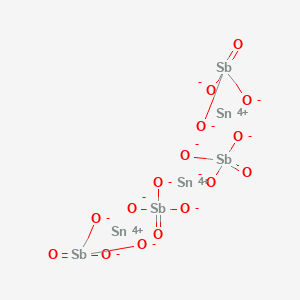
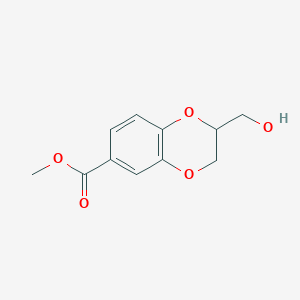
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)](/img/structure/B1379275.png)
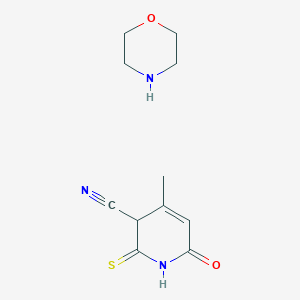
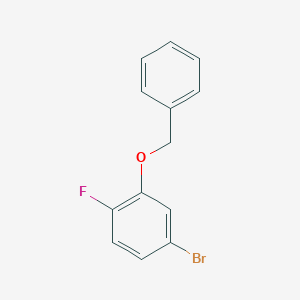
methanone hydrobromide](/img/structure/B1379279.png)
methanone hydrobromide](/img/structure/B1379280.png)
